molecular formula C9H11Br2NO B13124230 2-Bromo-1-(4-ethylpyridin-3-yl)ethanonehydrobromide

2-Bromo-1-(4-ethylpyridin-3-yl)ethanonehydrobromide

Cat. No.: B13124230
M. Wt: 309.00 g/mol
InChI Key: MUTFXQJYBJMMFG-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-ethylpyridin-3-yl)ethanonehydrobromide is an organic compound with the molecular formula C9H11Br2NO It is a brominated derivative of ethanone, featuring a pyridine ring substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-ethylpyridin-3-yl)ethanonehydrobromide typically involves the bromination of 1-(4-ethylpyridin-3-yl)ethanone. One common method includes the reaction of 1-(4-ethylpyridin-3-yl)ethanone with bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-ethylpyridin-3-yl)ethanonehydrobromide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, with the nucleophile added in excess.

    Reduction: Conducted in anhydrous conditions with the reducing agent dissolved in a suitable solvent like tetrahydrofuran (THF).

    Oxidation: Performed in aqueous or organic solvents, depending on the oxidizing agent used.

Major Products Formed

    Nucleophilic Substitution: Produces substituted ethanone derivatives.

    Reduction: Yields the corresponding alcohol.

    Oxidation: Forms carboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromo-1-(4-ethylpyridin-3-yl)ethanonehydrobromide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Biological Studies: Employed in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Chemistry: Utilized in the production of specialty chemicals and as a reagent in various chemical transformations.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-ethylpyridin-3-yl)ethanonehydrobromide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

2-Bromo-1-(4-ethylpyridin-3-yl)ethanonehydrobromide can be compared with other brominated ethanone derivatives and pyridine-containing compounds:

    2-Bromo-1-(4-methylpyridin-3-yl)ethanone: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and binding properties.

    1-(4-Ethylpyridin-3-yl)ethanone: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    2-Chloro-1-(4-ethylpyridin-3-yl)ethanone: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H11Br2NO

Molecular Weight

309.00 g/mol

IUPAC Name

2-bromo-1-(4-ethylpyridin-3-yl)ethanone;hydrobromide

InChI

InChI=1S/C9H10BrNO.BrH/c1-2-7-3-4-11-6-8(7)9(12)5-10;/h3-4,6H,2,5H2,1H3;1H

InChI Key

MUTFXQJYBJMMFG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1)C(=O)CBr.Br

Origin of Product

United States

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